

Physical and chemical characteristics of 1-Isopropylpiperidin-3-one

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Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

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An In-depth Technical Guide to 1-Isopropylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-Isopropylpiperidin-3-one**, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with estimated properties derived from closely related structural analogs.

Core Physical and Chemical Properties

1-Isopropylpiperidin-3-one, with the CAS number 77799-73-6, is a substituted piperidinone. [1] Its core structure consists of a piperidine ring N-substituted with an isopropyl group and a ketone functional group at the 3-position.

Table 1: Physical and Chemical Properties of **1-Isopropylpiperidin-3-one**

Property	Value	Source/Method
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1][2]
CAS Number	77799-73-6	[1]
Appearance	Not Reported (likely a liquid or low-melting solid)	Inferred
Boiling Point	Estimated: 190-210 °C	Estimated from related compounds
Melting Point	Not Reported	
Density	Estimated: 0.95-1.05 g/cm ³	Estimated from related compounds
Solubility	Estimated Log10(Water Solubility) of -1.03	[2] (Value for isomer 1-Isopropyl-4-piperidone)
Octanol/Water Partition Coefficient (LogP)	Estimated: 1.060	[2] (Value for isomer 1-Isopropyl-4-piperidone)

Spectroscopic and Analytical Data

While specific spectra for **1-Isopropylpiperidin-3-one** are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Signals corresponding to the isopropyl group (a doublet and a septet), and multiple signals for the piperidine ring protons, with those adjacent to the ketone and the nitrogen being the most deshielded.
^{13}C NMR	A signal for the carbonyl carbon (ketone) in the range of 200-210 ppm, signals for the isopropyl group carbons, and four distinct signals for the piperidine ring carbons.
IR Spectroscopy	A strong absorption band around 1715-1730 cm^{-1} corresponding to the C=O stretch of the ketone.
Mass Spectrometry	A molecular ion peak (M^+) at $m/z = 141.1154$ (for the exact mass).

Chemical Reactivity and Handling

1-Isopropylpiperidin-3-one possesses two primary reactive sites: the ketone at the C3 position and the tertiary amine at the N1 position.

- **Reactivity of the Ketone:** The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (1-isopropylpiperidin-3-ol), reductive amination to introduce a substituent at the 3-position, and reactions with Grignard reagents.
- **Reactivity of the Tertiary Amine:** The nitrogen atom is basic and can be protonated to form a piperidinium salt. The piperidine ring influences the overall steric and electronic properties of the molecule.

Safety and Handling: According to its safety data sheet, **1-Isopropylpiperidin-3-one** should be handled with care.^[1] Standard personal protective equipment, including gloves and safety glasses, should be worn.^[1] It is advised to avoid breathing vapors and contact with skin and eyes.^[1] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.^[1]

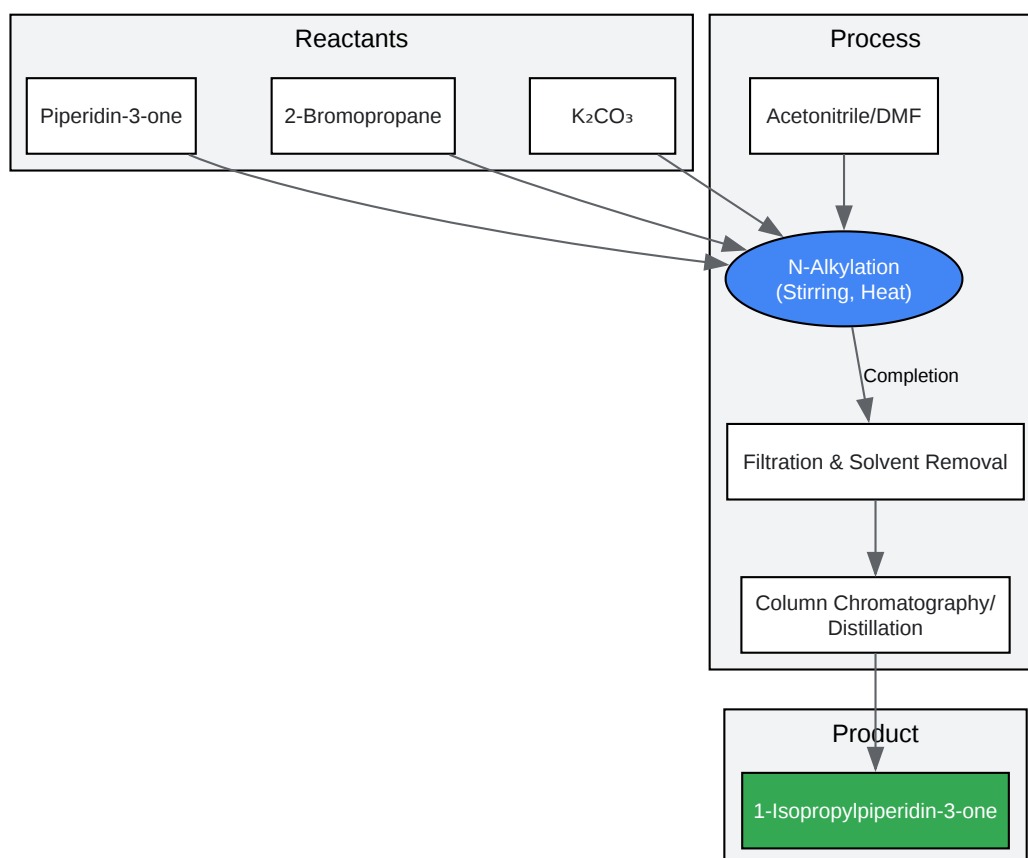
Synthesis and Experimental Protocols

A direct, published experimental protocol for the synthesis of **1-Isopropylpiperidin-3-one** is not readily available. However, a plausible synthetic route is the N-alkylation of piperidin-3-one with an isopropyl halide.

Hypothetical Experimental Protocol: N-Alkylation of Piperidin-3-one

- **Reaction Setup:** To a solution of piperidin-3-one (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq.).
- **Addition of Alkylating Agent:** Add 2-bromopropane (1.1 eq.) to the mixture.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography or distillation to yield **1-Isopropylpiperidin-3-one**.

Hypothetical Synthesis Workflow for 1-Isopropylpiperidin-3-one



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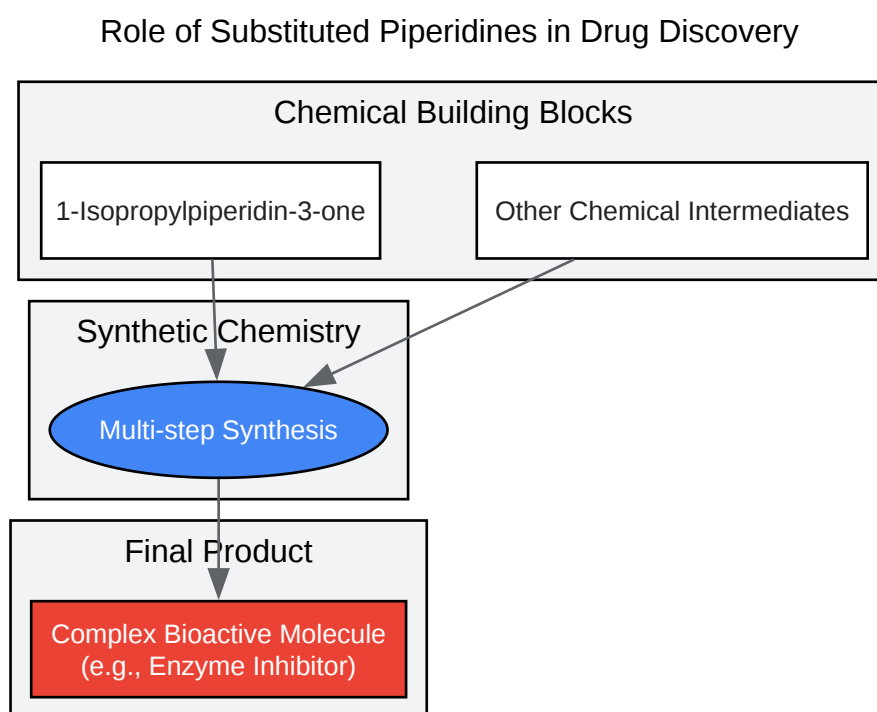
A plausible synthetic workflow for **1-Isopropylpiperidin-3-one**.

Role in Drug Discovery and Development

While **1-Isopropylpiperidin-3-one** itself is not described as a pharmacologically active agent, the closely related isomer, 1-isopropylpiperidin-4-amine, is a common building block in the

synthesis of various drug candidates. It is frequently used to introduce a substituted piperidine moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, 1-isopropylpiperidin-4-amine is a key reactant in the synthesis of certain G9a/GLP histone lysine methyltransferase inhibitors.

The logical relationship diagram below illustrates the role of such piperidine derivatives as building blocks in the development of more complex, biologically active molecules.



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Logical relationship of **1-Isopropylpiperidin-3-one** as a building block.

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